molecular formula C8H16N2O2S B13636425 n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide

n-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide

Cat. No.: B13636425
M. Wt: 204.29 g/mol
InChI Key: UNTWLPWWXZCYGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring fused to a sulfonamide group and a 3-aminocyclobutylmethyl substituent. This compound is of interest in medicinal chemistry due to its structural complexity, which combines strained ring systems (cyclopropane and cyclobutane) with a sulfonamide moiety—a functional group frequently associated with bioactivity, including enzyme inhibition and antimicrobial properties.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[(3-aminocyclobutyl)methyl]cyclopropanesulfonamide

InChI

InChI=1S/C8H16N2O2S/c9-7-3-6(4-7)5-10-13(11,12)8-1-2-8/h6-8,10H,1-5,9H2

InChI Key

UNTWLPWWXZCYGR-UHFFFAOYSA-N

Canonical SMILES

C1CC1S(=O)(=O)NCC2CC(C2)N

Origin of Product

United States

Preparation Methods

Preparation of the 3-Aminocyclobutylmethyl Intermediate

The synthesis of the 3-aminocyclobutylmethyl moiety typically starts from cyclobutyl derivatives:

  • Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde using radical oxidants such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) free radical.
  • Nitroalkane coupling : The aldehyde is then reacted with nitromethane to form a nitroalcohol intermediate.
  • Conversion to amine : The nitroalcohol is further transformed via reduction or substitution to the corresponding amine.

A detailed example from patent literature describes this multistep process for preparing 3-amino-3-(cyclobutylmethyl)-2-hydroxy-propionamide hydrochloride, an intermediate structurally related to the aminocyclobutylmethyl fragment. The process involves coupling nitroalkane with glyoxylic acid, followed by reduction and functional group transformations to yield the amine-containing intermediate.

Preparation of Cyclopropanesulfonamide

The cyclopropanesulfonamide portion is synthesized by reacting cyclopropylsulfonyl chloride with ammonia or ammonium hydroxide under controlled conditions:

  • Reaction conditions : Typically performed in solvents such as methanol, dioxane, or dichloromethane at temperatures ranging from 0 °C to room temperature.
  • Reaction time : Varies from several hours (e.g., 16 hours) up to 3 days depending on the procedure.
  • Work-up : After completion, the reaction mixture is filtered to remove precipitates, and the filtrate is concentrated under vacuum to yield cyclopropanesulfonamide as a white solid.
  • Yields : Reported yields range from 52% to over 90%, depending on the exact conditions and purification methods.

Additional steps include protection of the sulfonamide nitrogen with tert-butyl carbamate groups using Boc anhydride in the presence of catalysts such as DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane, facilitating further synthetic manipulations.

Coupling of the Aminocyclobutylmethyl Moiety with Cyclopropanesulfonamide

The key step in preparing N-((3-aminocyclobutyl)methyl)cyclopropanesulfonamide involves the formation of the sulfonamide bond between the amine group on the cyclobutyl moiety and the sulfonyl chloride derivative of cyclopropane.

  • General procedure : The amine (3-aminocyclobutylmethyl) is reacted with cyclopropylsulfonyl chloride under inert atmosphere (e.g., nitrogen) in dry solvents such as dichloromethane.
  • Base addition : Triethylamine or another organic base is added to neutralize the hydrochloric acid generated and to facilitate the reaction.
  • Temperature control : The reaction is often initiated at low temperature (0 °C) and allowed to warm to room temperature.
  • Reaction monitoring : Progress is monitored by TLC or HPLC.
  • Purification : After reaction completion, the mixture is washed with aqueous acid and base, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product may be purified by recrystallization or chromatography.

This method ensures selective sulfonamide bond formation while preserving the integrity of both the cyclobutyl and cyclopropyl rings.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Conditions Solvent(s) Yield (%) Notes
1 Cyclobutanemethanol → Cyclobutanecarboxaldehyde Oxidation with TEMPO radical Suitable organic solvent Not specified Radical oxidation step
2 Cyclobutanecarboxaldehyde + nitromethane Aldol-type coupling Not specified Not specified Formation of nitroalcohol intermediate
3 Nitroalcohol → 3-Aminocyclobutylmethyl amine Reduction or substitution Not specified Not specified Amination step
4 Cyclopropylsulfonyl chloride + NH3 or NH4OH Stirring 16h to 3 days, 0 °C to RT Methanol, dioxane, DCM 52–90+ Formation of cyclopropanesulfonamide
5 3-Aminocyclobutylmethyl amine + cyclopropylsulfonyl chloride Stirring, 0 °C to RT, base (Et3N) added Dry DCM Not specified Sulfonamide bond formation
6 Optional Boc protection of sulfonamide NH DMAP, triethylamine, Boc anhydride, RT DCM ~65 Protection step for further derivatization

Research Outcomes and Analytical Data

  • Purity and characterization : The final compounds are characterized by ^1H NMR spectroscopy, showing characteristic signals corresponding to the cyclobutyl and cyclopropyl protons as well as the sulfonamide NH.
  • Yields : High yields (>90%) are achievable for the sulfonamide formation step under optimized conditions.
  • Stability : The synthesized this compound is stable under standard laboratory conditions.
  • Applications : This compound serves as a key intermediate or active moiety in medicinal chemistry, particularly as a kinase inhibitor scaffold.

Chemical Reactions Analysis

N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides.

Scientific Research Applications

N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane and cyclobutane rings in its structure may contribute to its binding affinity and specificity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs and Their Targets

The following table summarizes key structural analogs, their biological targets, and hypothetical or experimental outcomes:

Compound Name Structure Biological Target Activity/Outcome Reference
N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide 3-Aminocyclobutyl + tetrazole carboxamide Human Arginase I Hypothetical antiparasitic activity
N-(cis-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)cyclopropanesulfonamide Cyclopropanesulfonamide + pyrrolopyrimidine substituent Kinases (unspecified) Synthetic accessibility, NMR data reported
2-Amino-8-(2-aminoethyl)-1,9-dihydropurin-6-one Purine derivative with aminoethyl side chain Human Arginase I, L. mexicana Top virtual screening hit for Leishmaniasis
(2S)-5-Guanidino-2-(hydroxyamino)pentanoic acid Guanidino-hydroxyamino acid Human Arginase I Hypothetical enzyme inhibition
Key Observations:

Bioactivity: Analog N-(3-Aminocyclobutyl)-1H-tetrazole-5-carboxamide (ZINC87440467) shares the 3-aminocyclobutyl motif with the target compound but replaces the cyclopropanesulfonamide with a tetrazole-carboxamide group. This substitution may alter binding affinity to targets like Human Arginase I, which is implicated in parasitic diseases.

Synthetic Complexity : The pyrrolopyrimidine-substituted cyclopropanesulfonamide (Compound 28 in ) demonstrates the feasibility of synthesizing cyclobutane-sulfonamide hybrids with complex heterocyclic appendages. Its 1H NMR data (e.g., δ 11.63 ppm for NH, δ 0.91–0.97 ppm for cyclopropane protons) highlight distinct spectroscopic signatures compared to simpler analogs.

Therapeutic Potential: Compounds like 2-amino-8-(2-aminoethyl)-1,9-dihydropurin-6-one (ZINC84057569) and guanidino-hydroxyamino acids exhibit superior hypothetical outcomes in virtual screens against Leishmania targets, suggesting that the 3-aminocyclobutylmethyl group in the target compound could be optimized for similar applications.

Physicochemical and Pharmacokinetic Properties

While direct data for N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide are unavailable, inferences can be drawn from analogs:

  • Solubility : Sulfonamides generally exhibit moderate aqueous solubility, but cyclopropane and cyclobutane rings may increase hydrophobicity. For example, compound 28 () required HPLC purification (92–100% purity), indicating challenges in solubility during synthesis.
  • Stability : Strained rings (e.g., cyclopropane) may confer metabolic stability, as seen in kinase inhibitors.

Limitations and Contradictions

  • prioritizes tetrazole and purine analogs for antiparasitic activity, whereas focuses on kinase-targeting sulfonamides. This suggests divergent structure-activity relationships (SAR) depending on the target.
  • No direct evidence links this compound to specific biological assays, necessitating caution in extrapolating results from analogs.

Q & A

Q. What are the critical considerations for optimizing the synthesis of N-((3-Aminocyclobutyl)methyl)cyclopropanesulfonamide?

Synthesis optimization requires multi-step protocols with careful control of reaction conditions (e.g., temperature, solvent polarity) to preserve sensitive functional groups like the cyclopropane ring and sulfonamide moiety. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) or other amine-protecting groups to prevent unwanted side reactions during cyclization .
  • Purification methods : Employ column chromatography or recrystallization to isolate intermediates, validated via thin-layer chromatography (TLC) .
  • Analytical validation : Confirm structural integrity at each step using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural and electronic properties of this compound?

Advanced analytical techniques are essential:

  • X-ray crystallography : Resolve the 3D conformation of the cyclobutyl-cyclopropane system to confirm steric constraints .
  • Spectroscopic analysis : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to assign stereochemistry and assess electronic environments of the sulfonamide and amine groups .
  • Computational modeling : Density functional theory (DFT) calculations predict bond angles, dipole moments, and charge distribution, cross-referenced with experimental data .

Q. What preliminary assays are recommended to study its biochemical interactions?

  • In vitro binding assays : Screen against target proteins (e.g., kinases, receptors) using surface plasmon resonance (SPR) or fluorescence polarization .
  • Enzyme inhibition studies : Measure IC50_{50} values under varied pH and temperature conditions to assess stability and activity .
  • Metabolic stability tests : Use liver microsomes to evaluate susceptibility to cytochrome P450-mediated degradation .

Advanced Research Questions

Q. How should researchers address contradictions in activity data across different experimental models?

  • Statistical rigor : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent effects, impurity profiles) and optimize reproducibility .
  • Cross-model validation : Compare results from cell-based assays (e.g., HEK293) versus animal models (e.g., murine pharmacokinetics) to isolate species-specific effects .
  • Mechanistic studies : Use isotopic labeling (e.g., 14C^{14}\text{C}-tracers) or knockout cell lines to confirm target engagement versus off-target interactions .

Q. What computational strategies enhance the prediction of its reaction pathways and stability?

  • Quantum chemical calculations : Employ Gaussian or ORCA software to model transition states and activation energies for cyclopropane ring-opening reactions .
  • Molecular dynamics (MD) simulations : Simulate solvation effects and conformational flexibility in aqueous versus lipid bilayer environments .
  • Reaction network analysis : Use cheminformatics tools (e.g., RDKit) to map plausible degradation pathways under oxidative or hydrolytic stress .

Q. How can retrosynthetic planning improve scalable production for preclinical studies?

  • AI-driven retrosynthesis : Leverage tools like ASKCOS or IBM RXN for pathway prioritization, integrating known reactions from Reaxys or SciFinder databases .
  • Flow chemistry : Optimize continuous-flow reactors to enhance yield and reduce side products in cyclopropane-forming steps (e.g., [2+1] cycloadditions) .
  • Green chemistry metrics : Evaluate atom economy and E-factors to minimize waste during scale-up .

Q. What methodologies elucidate the role of the cyclopropane ring in modulating target binding?

  • Structure-activity relationship (SAR) studies : Synthesize analogs with substituted cyclopropanes (e.g., fluorinated or methylated derivatives) and compare binding affinities .
  • Cryo-electron microscopy (cryo-EM) : Resolve ligand-protein complexes to visualize steric interactions between the cyclopropane and hydrophobic binding pockets .
  • Alchemical free-energy calculations : Use FEP+ or MM-PBSA to quantify energy contributions of the cyclopropane moiety to binding thermodynamics .

Q. How can researchers design experiments to probe its potential in overcoming drug resistance?

  • Resistant cell line models : Generate drug-resistant clones via prolonged low-dose exposure and profile genomic mutations using next-generation sequencing (NGS) .
  • Proteomic profiling : Apply mass spectrometry (MS)-based quantitative proteomics to identify overexpression of efflux pumps or metabolic enzymes .
  • Combination therapy screens : Test synergy with established inhibitors (e.g., kinase inhibitors) using Chou-Talalay or Bliss independence models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.